molecular formula C10H7Cl2F2N3S B15054758 3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

Cat. No.: B15054758
M. Wt: 310.15 g/mol
InChI Key: IRNYSDBCXUOEQQ-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-(difluoromethyl)-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various nucleophiles.

Scientific Research Applications

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The triazole ring and the dichlorobenzyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is unique due to the combination of the triazole ring, dichlorobenzyl group, and difluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C10H7Cl2F2N3S

Molecular Weight

310.15 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(difluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H7Cl2F2N3S/c11-6-2-1-5(3-7(6)12)4-18-10-15-9(8(13)14)16-17-10/h1-3,8H,4H2,(H,15,16,17)

InChI Key

IRNYSDBCXUOEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CSC2=NNC(=N2)C(F)F)Cl)Cl

Origin of Product

United States

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